REACTION_CXSMILES
|
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=O)[CH3:5].[Br:8][C:9]1[CH:16]=[CH:15]C(CBr)=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>CO>[Br:8][C:9]1[CH:16]=[CH:15][C:5]([CH2:4][CH2:3][C:2](=[O:7])[CH3:1])=[CH:11][CH:10]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
206 μL
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
276 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 16 h
|
Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
methanol was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was partitioned between ethyl acetate (10 mL) and water (10 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted further with ethyl acetate (3×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with water (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under pressure
|
Type
|
CUSTOM
|
Details
|
The resulting oil was chromatographed on a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)CCC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 302 mg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |